molecular formula C14H13FN2OS B2533797 (Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide CAS No. 865248-77-7

(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide

Cat. No.: B2533797
CAS No.: 865248-77-7
M. Wt: 276.33
InChI Key: KJSPXHSSIALXPI-PEZBUJJGSA-N
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Description

(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is a benzothiazole-derived compound featuring a Z-configuration imine group, a 3-allyl substituent, and a 4-fluoro modification on the benzothiazole ring. The cyclopropanecarboxamide moiety is attached via an ylidene linkage, contributing to its unique electronic and steric properties. The fluorine atom and cyclopropane ring likely enhance metabolic stability and influence intermolecular interactions, making it a candidate for further pharmacological or agrochemical exploration.

Properties

IUPAC Name

N-(4-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2OS/c1-2-8-17-12-10(15)4-3-5-11(12)19-14(17)16-13(18)9-6-7-9/h2-5,9H,1,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSPXHSSIALXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=CC=C2SC1=NC(=O)C3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide typically involves the condensation of 3-allyl-4-fluorobenzo[d]thiazol-2(3H)-amine with cyclopropanecarboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its benzo[d]thiazole core is known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the fluorine atom and the cyclopropane ring can enhance the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in organic electronics.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide involves its interaction with specific molecular targets. The benzo[d]thiazole core can bind to various enzymes and receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the cyclopropane ring can increase its metabolic stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Substituent Variations

  • Brominated Analog (): Replaces the cyclopropanecarboxamide with a 2-bromobenzamide group.
  • Cyprofuram () : Shares the cyclopropanecarboxamide group but replaces the benzothiazole core with a tetrahydrofuran-linked 3-chlorophenyl group. This structural divergence suggests distinct biological targets, as cyprofuram is used as a fungicide, whereas the benzothiazole core in the target compound may favor different interactions.

Heterocyclic Core Modifications

  • Thiadiazole Derivatives (): Compounds like N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) feature a thiadiazole ring instead of benzothiazole. The thiadiazole’s electron-deficient nature contrasts with the benzothiazole’s aromaticity, impacting solubility and reactivity. IR data (1690, 1638 cm⁻¹ for C=O stretches) and a high melting point (200°C) in 4g suggest stronger intermolecular forces compared to the target compound, though direct data for the latter is lacking.
  • Triazole Derivatives () : Compound (2) contains a triazole ring with ethyl carbamate and phenylacetyl groups. Its ¹H-NMR signals (e.g., δ 13.0 ppm for NH-triazole) highlight differences in hydrogen bonding compared to the target compound’s NH-cyclopropanecarboxamide.

Spectral and Physicochemical Properties

Compound Core Structure Key Substituents Spectral Data (Selected) Biological Use/Notes
Target Compound Benzothiazole 3-Allyl, 4-F, cyclopropanecarboxamide Not explicitly provided Potential agrochemical/pharmacological agent
Brominated Analog () Benzothiazole 3-Allyl, 4-F, 2-bromobenzamide Not provided Structural analog for SAR studies
Cyprofuram () Tetrahydrofuran 3-Chlorophenyl, cyclopropanecarboxamide Not provided Fungicide
Thiadiazole Derivative 4g () Thiadiazole 3-Methylphenyl, dimethylamino-acryloyl IR: 1690, 1638 cm⁻¹; mp: 200°C Not specified
Triazole Derivative (2) () Triazole Ethyl carbamate, phenylacetyl ¹H-NMR: δ 13.0 (NH-triazole) Intermediate in synthesis

Biological Activity

(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12FN2SC_{13}H_{12}FN_2S, and it possesses a molecular weight of approximately 246.31 g/mol. The compound includes a benzo[d]thiazole moiety, an allyl substituent, and a cyclopropanecarboxamide group, which contribute to its reactivity and biological interactions.

Anticancer Properties

Research indicates that compounds with similar structural characteristics to (Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene) have shown promising anticancer activity. For instance, fluorinated benzothiazole derivatives have exhibited significant antiproliferative effects against various cancer cell lines. These compounds often act by inducing apoptosis and inhibiting cell proliferation through mechanisms involving DNA damage and metabolic activation by cytochrome P450 enzymes .

Table 1: Comparison of Biological Activities of Similar Compounds

Compound NameStructure SimilarityNotable Activity
5F 203Benzothiazole coreAntiproliferative
DF 203Fluorinated derivativeInduces CYP1A1 expression
N-(4-Fluorobenzyl)benzamideBenzamide backboneAntimicrobial activity

The mechanism underlying the biological activity of (Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene) involves interactions with various molecular targets, including enzymes and receptors implicated in tumor growth and survival. Preliminary studies suggest that the compound may inhibit specific kinases or transcription factors involved in cancer progression.

Antimicrobial Activity

Compounds structurally related to (Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene) have also demonstrated antimicrobial properties. For example, benzothiazole derivatives have been reported to exhibit activity against a range of bacteria and fungi, suggesting that this compound may possess similar properties .

Case Studies

  • Antiproliferative Effects in Cancer Cells : A study investigating the effects of fluorinated benzothiazoles revealed that certain derivatives could effectively inhibit the growth of sensitive cancer cells without the biphasic dose-response observed in some other compounds. This finding supports the potential use of (Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene) as a therapeutic agent against cancer .
  • Metabolic Activation : Research has shown that fluorinated benzothiazoles undergo metabolic activation in sensitive cells, leading to the formation of reactive species that bind to DNA and proteins, ultimately resulting in cell death. This metabolic pathway is crucial for understanding how (Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene) may exert its biological effects .

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